molecular formula C18H21ClN4O3 B2814585 ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate CAS No. 1187037-89-3

ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate

Cat. No. B2814585
CAS RN: 1187037-89-3
M. Wt: 376.84
InChI Key: CAAQKWRVZFUWRK-UHFFFAOYSA-N
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Description

Ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate, also known as EOPA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the pyridazine family of compounds and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development and progression of various diseases. ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate has also been shown to have a protective effect on the nervous system, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate in lab experiments is its high potency and selectivity. It has been shown to be effective at very low concentrations, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate. One area of research could be to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another area of research could be to study its potential use as a diagnostic tool for the early detection of certain diseases. Additionally, further research could be done to better understand the mechanism of action of ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate and to develop more effective and targeted treatments based on this compound.

Synthesis Methods

The synthesis of ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate involves a multi-step process that starts with the reaction of 3-chlorophenylpiperazine with ethyl acetoacetate in the presence of a base catalyst. This reaction yields the intermediate compound, which is then further reacted with hydrazine hydrate to form the final product, ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate.

Scientific Research Applications

Ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate has also been studied for its potential use as an anti-inflammatory agent and as an analgesic.

properties

IUPAC Name

ethyl 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-2-26-18(25)13-23-17(24)7-6-16(20-23)22-10-8-21(9-11-22)15-5-3-4-14(19)12-15/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAQKWRVZFUWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate

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